2,6-Dimethyl-4-(propan-2-yl)aniline hydrochloride is an organic compound with the molecular formula and a CAS number of 205035-19-4. It belongs to the class of aromatic amines, characterized by the presence of an amine group attached to an aromatic ring. This compound is utilized in various chemical reactions and has applications across multiple fields, including chemistry, biology, and industry .
The synthesis of 2,6-Dimethyl-4-(propan-2-yl)aniline hydrochloride typically involves the alkylation of 2,6-dimethylaniline with isopropyl halides under basic conditions. The following steps outline the synthesis process:
In industrial settings, continuous flow reactors may be employed to optimize reaction conditions such as mixing and heat transfer, enhancing yield and purity through controlled environments .
The molecular structure of 2,6-Dimethyl-4-(propan-2-yl)aniline hydrochloride can be represented as follows:
InChI=1S/C11H17N.ClH/c1-7(2)10-5-8(3)11(12)9(4)6-10;/h5-7H,12H2,1-4H3;1H
The compound features a central aromatic ring substituted at positions 2 and 6 with methyl groups and at position 4 with an isopropyl group. This specific substitution pattern influences its reactivity and interactions with other molecules .
2,6-Dimethyl-4-(propan-2-yl)aniline hydrochloride participates in several chemical reactions typical for aromatic amines:
The reactivity of this compound is influenced by its steric hindrance due to the bulky isopropyl group, which affects its ability to participate in electrophilic aromatic substitution reactions .
The mechanism of action for 2,6-Dimethyl-4-(propan-2-yl)aniline hydrochloride primarily involves its interaction with various chemical species through nucleophilic attack. For example:
Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
2,6-Dimethyl-4-(propan-2-yl)aniline hydrochloride has several significant applications:
This compound's unique structural characteristics make it valuable for specific synthetic pathways and industrial applications.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: